molecular formula C19H20OSi B1441404 {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol CAS No. 1217863-49-4

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol

Cat. No. B1441404
M. Wt: 292.4 g/mol
InChI Key: QYFMWBREKHLBGO-UHFFFAOYSA-N
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Description

“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-49-4 . It has a molecular weight of 292.45 . The IUPAC name for this compound is {2- [dimethyl (1-naphthyl)silyl]phenyl}methanol .


Molecular Structure Analysis

The molecular formula of “{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is C19H20OSi . The InChI code for this compound is 1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 .


Physical And Chemical Properties Analysis

“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a solid compound . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Substituent Effects in Silylation

  • A study by Marín‐Luna, Patschinski, & Zipse (2018) discusses the silylation of C4-substituted 1-(naphthalen-1-yl)ethanol substrates, providing insights into reaction mechanisms with various substituents. This research is crucial for understanding the behavior of similar compounds in silylation reactions.

Photochemical Generation and Reactivity

  • Research on the photochemical solvolyses of naphthalen-yl(phenyl)iodonium compounds in methanol by Slegt, Minne, Zuilhof, Overkleeft, & Lodder (2007) contributes to the understanding of naphthyl cation reactivity, which can be relevant for compounds like "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".

Apoptosis Induction in Medicinal Chemistry

Catalysis and Organic Synthesis

  • Gong, Li, Wu, & Sun (2001) describe the use of mesoporous silicas functionalized with phenyl groups, which were effective in acetalization of aldehydes and ketones with methanol. This study provides a perspective on the potential catalytic applications of similar phenyl-functionalized compounds.

Basicity and Chemical Properties

  • The basicity of hexacoordinate silicon compounds, including those with phenyl and naphthalene substituents, was investigated by Chuit, Corriu, Mehdi, & Reyé (1996). Their findings shed light on the chemical properties of such compounds, which can be extrapolated to "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".

Analytical Method Development

  • Zhao (2005) developed a method using reversed-phase high-performance liquid chromatography for the determination of naphthalene-yl ketones, relevant to the analytical study of similar compounds.

Fluorescent Compounds and Photophysics

  • Novel fluorescent naphthalene-substituted compounds were synthesized and studied by Padalkar, Lanke, Chemate, & Sekar (2015). This research could provide insights into the photophysical properties of "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol" and similar structures.

Lewis Acidity in Organosilicon Compounds

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

[2-[dimethyl(naphthalen-1-yl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFMWBREKHLBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726227
Record name {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol

CAS RN

1217863-49-4
Record name {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Koopman, S Grimme - ACS omega, 2019 - ACS Publications
In this work, we have tested two different extended tight-binding methods in the framework of the quantum chemistry electron ionization mass spectrometry (QCEIMS) program to …
Number of citations: 45 pubs.acs.org

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